3-Bromo-1-methylquinolin-2(1H)-one is a substituted quinolinone, a class of heterocyclic compounds with a wide range of applications in organic chemistry and medicinal chemistry. Quinolinones are known for their diverse biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. []
3-bromo-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. It features a quinoline core structure with a bromine atom at the third position and a methyl group at the first position. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceutical agents.
The compound can be synthesized from 1-methylquinolin-2(1H)-one through bromination processes, using reagents such as bromine or N-bromosuccinimide. The synthesis requires careful control of reaction conditions to achieve regioselective bromination at the desired position .
The synthesis of 3-bromo-1-methylquinolin-2(1H)-one typically involves the direct bromination of 1-methylquinolin-2(1H)-one. Common methods include:
The reaction conditions must be optimized to achieve high yields and selectivity. The use of palladium-catalyzed cross-coupling reactions allows for further functionalization of the compound, enabling the introduction of diverse aryl substituents at the 3-position .
The molecular formula for 3-bromo-1-methylquinolin-2(1H)-one is C10H8BrN. Its structural characteristics include:
3-bromo-1-methylquinolin-2(1H)-one participates in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of the bromine atom, which not only serves as a leaving group but also affects its interaction with biological targets.
The mechanism of action of 3-bromo-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets:
Research indicates that derivatives of this compound exhibit significant biological activity, making it a valuable candidate for drug development.
3-bromo-1-methylquinolin-2(1H)-one typically appears as a solid with distinct physical characteristics that may vary based on purity and crystallization conditions.
The chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm its structure and purity .
3-bromo-1-methylquinolin-2(1H)-one has several applications in scientific research:
This compound's unique properties contribute significantly to its role in drug discovery and development, highlighting its importance in both academic research and industrial applications.
Quinolin-2(1H)-one derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity and structural versatility. These bicyclic heterocycles, consisting of a benzene ring fused with a 2-pyridone ring, serve as the core structure in numerous clinically approved drugs and investigational compounds. As highlighted in recent reviews, quinoline-based compounds constitute essential components of four out of five top-selling pharmaceuticals, spanning therapeutic areas including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (topotecan) [8]. The intrinsic physicochemical properties of the quinolinone core—moderate log P values (typically 1.5–3.5), balanced aqueous solubility, and presence of hydrogen bond acceptors—facilitate optimal interactions with diverse biological targets [5] [8].
Notably, quinolinones exhibit remarkable synthetic tractability, enabling strategic functionalization at nearly every position around the heterocyclic core. This adaptability allows medicinal chemists to fine-tune electronic properties, steric bulk, and binding pharmacophores. For instance, the introduction of electron-withdrawing groups at C-3 enhances electrophilic character for covalent inhibitor design, while C-4 aryl substitutions enable π-stacking interactions in kinase binding pockets [2] [3]. The historical success of quinolinone-containing drugs underscores their continued relevance in modern drug discovery pipelines.
Table 1: Clinically Relevant Drugs Containing Quinolinone Scaffolds
Drug Name | Therapeutic Class | Core Structure | Key Functionalizations |
---|---|---|---|
Topotecan | Anticancer (Topoisomerase inhibitor) | Quinolin-2-one | 5,6,7,10-Tetrahydroxy modification |
Ciprofloxacin | Antibacterial (DNA gyrase inhibitor) | Fluoroquinolone | Carboxylic acid at C-3, piperazine at C-7 |
Bedaquiline | Antitubercular | Quinolin-4-ol | N-Alkyl diarylamino substitution |
The strategic incorporation of bromine atoms into quinolinone frameworks profoundly influences their biological activity and synthetic utility. Bromination at the C-3 position of 1-methylquinolin-2(1H)-one generates compounds such as 3-bromo-1-methylquinolin-2(1H)-one (CAS 941-91-3), which serves as a versatile synthetic intermediate and pharmacophore in its own right [1] [4]. The bromine atom exerts both steric and electronic effects: its substantial atomic radius introduces steric bulk that influences molecular conformation, while its electron-withdrawing nature enhances the electrophilicity of adjacent ring positions [2] [7].
Regiochemical positioning of bromine is critical for biological activity. Comparative studies reveal that 3-bromo substitution enables distinct target interactions compared to 4-bromo or 6-bromo isomers. For example, 3-bromo-1-methylquinolin-2(1H)-one (MW: 238.08 g/mol) exhibits significantly different hydrogen-bonding capabilities and dipole moments (predicted μ ≈ 5.2 D) than its 4-bromo analog (CAS 941-72-0) [1] [4] [7]. This regioselectivity translates to divergent biological profiles—while 3-bromo derivatives serve as bromodomain inhibitors [5], 4-bromo analogs demonstrate activity against malarial strains [8].
The C-Br bond also provides a synthetic handle for cross-coupling reactions, enabling rapid diversification. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids transform 3-bromo-1-methylquinolin-2(1H)-one into biaryl derivatives like 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one (MW: 344.2 g/mol), significantly expanding chemical space for structure-activity relationship (SAR) exploration [2]. The bromine atom's polarizability further facilitates halogen bonding interactions with protein targets, a feature exploited in kinase inhibitor design [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8